
3,5-Dimethyl-1-hexene
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Overview
Description
3,5-Dimethyl-1-hexene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
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Q & A
Basic Question: What are the recommended synthetic routes for 3,5-Dimethyl-1-hexene, and how do reaction conditions influence yield?
Q. Advanced Question: How can stereochemical outcomes in the synthesis of this compound be controlled using catalytic systems?
Methodological Answer:
- Basic: The compound is typically synthesized via elimination reactions (e.g., dehydrohalogenation of haloalkanes) or Wittig-type olefination. For example, reacting 3,5-dimethylhexanol with phosphoric acid under controlled dehydration conditions (150–200°C) can yield the alkene. Yield optimization requires precise temperature control and inert atmospheres to minimize polymerization .
- Advanced: Stereoselectivity can be modulated using transition-metal catalysts. Palladium-catalyzed cross-coupling or zirconium-mediated alkene isomerization may influence regiochemistry. Computational modeling (DFT) of transition states helps predict steric effects from the 3,5-dimethyl substituents, guiding catalyst design .
Basic Question: What analytical techniques are critical for characterizing this compound purity and structure?
Q. Advanced Question: How do discrepancies in NMR spectral data for this compound arise, and how can they be resolved?
Methodological Answer:
- Basic: Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (112.21 g/mol) and purity, while 1H-NMR detects alkene protons (δ 4.5–5.5 ppm) and methyl branching (δ 0.8–1.2 ppm). IR spectroscopy identifies C=C stretching (~1640 cm−1) .
- Advanced: Signal splitting in NMR due to diastereotopic protons or dynamic isomerization (e.g., alkene rotation) may cause data conflicts. Variable-temperature NMR or isotopic labeling (e.g., 13C-enriched samples) clarifies conformational dynamics .
Basic Question: What are the stability considerations for storing this compound in laboratory settings?
Q. Advanced Question: How do trace impurities (e.g., peroxides) affect the compound’s stability, and what mitigation strategies exist?
Methodological Answer:
- Basic: Store under inert gas (argon/nitrogen) at 2–8°C in amber glass to prevent oxidation. Regular purity checks via GC-MS are advised .
- Advanced: Peroxide formation, accelerated by light or oxygen, alters reactivity. Chelating agents (e.g., BHT) or molecular sieves suppress radical chain reactions. Accelerated aging studies (40°C, 75% RH) quantify degradation kinetics .
Basic Question: How is this compound utilized in polymer science research?
Q. Advanced Question: What mechanistic insights explain its role in copolymerization with ethylene or propylene?
Methodological Answer:
- Basic: The compound serves as a comonomer in polyolefin production, enhancing branching density and material flexibility. Radical-initiated copolymerization with ethylene under high pressure (1–3 kbar) is common .
- Advanced: Ziegler-Natta catalysts (e.g., TiCl4/AlEt3) mediate insertion kinetics. Steric hindrance from the 3,5-dimethyl groups reduces propagation rates, quantified via Arrhenius analysis of activation energies .
Basic Question: What safety protocols are essential when handling this compound?
Q. Advanced Question: How do its toxicological profiles compare to structurally similar alkenes?
Methodological Answer:
- Basic: Use fume hoods, nitrile gloves, and explosion-proof equipment. SDS guidelines recommend immediate rinsing for skin/eye contact and avoiding ignition sources .
- Advanced: Comparative studies with 1-hexene show higher volatility but lower acute toxicity (LD50 >2000 mg/kg in rodents). Ecotoxicity assays (e.g., Daphnia magna LC50) assess environmental risks .
Basic Question: How can computational methods predict the reactivity of this compound in catalytic systems?
Q. Advanced Question: What role do steric and electronic descriptors play in QSAR models for this compound?
Methodological Answer:
- Basic: Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic addition sites. Software like Gaussian or ORCA models alkene π-bond polarization .
- Advanced: Quantitative Structure-Activity Relationship (QSAR) models incorporate steric parameters (e.g., Tolman cone angles) and electronic descriptors (Hammett σ values) to predict catalytic turnover in hydrogenation or epoxidation .
Basic Question: What are the thermodynamic properties (e.g., enthalpy of formation) of this compound?
Q. Advanced Question: How do experimental calorimetric data align with computational predictions?
Methodological Answer:
- Basic: NIST data report enthalpy of vaporization (ΔHv ≈ 35 kJ/mol) and boiling point (~120°C). Combustion calorimetry measures ΔHf with <2% error .
- Advanced: Discrepancies between DFT-calculated and experimental ΔHf arise from van der Waals interactions in branched alkenes. High-level ab initio methods (e.g., CCSD(T)) improve accuracy .
Basic Question: How does this compound behave under high-pressure conditions?
Q. Advanced Question: What phase transitions or polymerization behaviors are observed in diamond anvil cell experiments?
Methodological Answer:
- Basic: At pressures >1 GPa, the compound exhibits reduced compressibility due to steric repulsion between methyl groups. Raman spectroscopy tracks C=C bond elongation .
- Advanced: Above 5 GPa, polymerization via [2+2] cycloaddition forms oligomers, characterized by in-situ X-ray diffraction. Free radical initiators (e.g., AIBN) accelerate this process .
Basic Question: What are the challenges in quantifying trace impurities in this compound?
Q. Advanced Question: How can advanced mass spectrometry techniques differentiate isomeric contaminants?
Methodological Answer:
- Basic: GC-MS with polar columns (e.g., DB-WAX) separates isomers like 3,4-dimethyl-1-hexene. Detection limits for peroxides are ~1 ppm via iodometric titration .
- Advanced: Ion mobility spectrometry (IMS) coupled with tandem MS distinguishes diastereomers based on collision cross-sections. Isotope dilution quantifies <0.1% impurities .
Basic Question: How is this compound used in asymmetric catalysis studies?
Q. Advanced Question: What chiral ligands enhance enantioselectivity in its functionalization reactions?
Methodological Answer:
- Basic: The compound tests chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation. Enantiomeric excess (ee) is measured via chiral GC or polarimetry .
- Advanced: Phosphine-oxazoline ligands (e.g., PHOX) achieve >90% ee in hydroboration. Mechanistic studies (kinetic isotope effects) reveal rate-limiting steps in asymmetric induction .
Properties
CAS No. |
7423-69-0 |
---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
3,5-dimethylhex-1-ene |
InChI |
InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
FEZKAPRRVNNJTK-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)C=C |
Canonical SMILES |
CC(C)CC(C)C=C |
Origin of Product |
United States |
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